methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a methyl carboxylate group at position 2. The amino group at position 2 is further functionalized with a (5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl moiety. This structure combines pharmacologically relevant motifs—thiazoles and pyrazoles—which are often associated with biological activities such as antimicrobial, anticancer, or enzyme inhibitory properties .
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3S/c1-14-17(13-23-26(14)16-11-7-4-8-12-16)20(27)25-22-24-18(21(28)29-2)19(30-22)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,24,25,27) |
InChI Key |
HPQNIEYIDIZQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 5-methyl-1-phenyl-1H-pyrazole intermediate is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:
Thiazole Ring Construction
The thiazole core is generated using α-haloketones and thiourea:
-
Reactants : 2-Bromo-5-phenylthiazole-4-carboxylic acid and methyl thiourea.
-
Conditions : Stirring in DMF at 60°C for 6 h.
-
Key Intermediate : Methyl 5-phenyl-1,3-thiazole-4-carboxylate (isolated yield: 78%).
Coupling and Functionalization
The pyrazole and thiazole intermediates are coupled via carbodiimide-mediated amidation:
-
Reactants : 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride and methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.
-
Conditions : EDCl/HOBt in anhydrous THF, 0°C → RT, 24 h.
-
Yield : 68–72% after column chromatography.
Table 1: Multi-Step Synthesis Parameters
One-Pot Neat Reaction Strategy
Solvent-free methods enhance sustainability and reduce purification steps. Source demonstrates a one-pot synthesis of analogous thiazoles under neat conditions.
Reaction Design
Optimization Insights
-
Temperature : Room temperature (25°C) minimizes side reactions.
Table 2: Neat Reaction Performance
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 10–15 min | Maximizes efficiency |
| Stoichiometry | 1:1:1 molar ratio | Reduces byproducts |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems.
Procedure Overview
Advantages Over Conventional Heating
-
Time Reduction : 20 min vs. 12–24 h for thermal methods.
Industrial-Scale Production Considerations
Continuous Flow Reactors
-
Throughput : 5–10 kg/day achievable with microreactor systems.
-
Purity : >98% due to enhanced mixing and heat transfer.
Catalyst Recycling
Table 3: Industrial Method Comparison
| Method | Throughput (kg/day) | Purity | Energy Cost |
|---|---|---|---|
| Batch (Multi-Step) | 2–3 | 95–97% | High |
| Continuous Flow | 5–10 | 98–99% | Moderate |
| Microwave-Assisted | 1–2 | 90–92% | Low |
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
-
HPLC : >99% purity achieved using C18 column (MeCN/H₂O, 70:30).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Reduced forms of the ester and carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole and pyrazole derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Induction of S-phase arrest : The compound affects the cell cycle, leading to cell growth inhibition.
- Activation of caspases : It promotes apoptotic pathways through caspase activation, leading to programmed cell death.
Table 1: Anticancer Activity of Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest in S-phase |
| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains. Its structural features enhance its ability to disrupt bacterial cell membranes and inhibit growth.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 20 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound has been evaluated for its ability to reduce inflammation in animal models, showing promising results.
Case Study: Anti-inflammatory Activity Assessment
A study conducted on induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups, suggesting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) Structure: Lacks the pyrazole-carbonyl substituent at the thiazole amino group. Key Differences: The absence of the bulky pyrazole-carbonyl group likely enhances solubility in polar solvents compared to the target compound. However, the simpler structure may reduce binding affinity in biological systems due to fewer hydrophobic interactions . Synthesis: Prepared via cyclization of thiourea derivatives, whereas the target compound requires additional coupling steps for the pyrazole moiety .
Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives Structure: Features a pyridinyl group at position 2 of the thiazole instead of the pyrazole-carbonyl-amino group. Biological Relevance: These derivatives were optimized for bioactivity against undisclosed targets, with structure-activity relationship (SAR) studies highlighting the importance of the 4-pyridinyl group for potency .
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Structure: Shares a phenyl-substituted pyrazole core but incorporates a tetrazole-thioether side chain. Key Differences: The tetrazole group (a bioisostere for carboxylic acids) improves metabolic stability compared to the ester group in the target compound. However, the thioether linkage in 6d may confer higher reactivity or susceptibility to oxidation .
Crystallographic and Analytical Data
- Structural Analysis : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement, as this software is widely used for small-molecule crystallography . ORTEP-3 or WinGX could visualize anisotropic displacement parameters, critical for assessing molecular packing and stability .
- Spectroscopic Data : Analogous compounds (e.g., 6d) report $ ^1H $ NMR peaks for aromatic protons (7.42–7.84 ppm) and methyl groups (1.54 ppm), which align with expected shifts for the target compound’s phenyl and methyl substituents .
Biological Activity
Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound combines a thiazole moiety with pyrazole derivatives, which are known for their diverse biological properties.
Chemical Structure
The molecular formula of the compound is . Its structural features include a thiazole ring and a pyrazole ring, contributing to its biological activity.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolone and thiazole can inhibit cell proliferation in cancerous cells while sparing non-cancerous cells. One study highlighted that certain substituted pyrazolone compounds demonstrated higher toxicity in A431 cancer cells compared to non-cancerous keratinocytes, indicating a selective anticancer effect .
The anticancer properties of this compound may involve multiple mechanisms:
- Induction of Apoptosis : Many pyrazole derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
- Inhibition of Cell Migration : Some studies suggest that these compounds can hinder the migration of cancer cells, thereby preventing metastasis .
Antioxidant Properties
In addition to anticancer activity, this compound may possess antioxidant properties. Research on related compounds has shown that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for maintaining cellular health and preventing cancer progression .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various thiazole and pyrazole derivatives on A431 cells. It was found that this compound exhibited significant cell viability reduction at concentrations above 0.5 mM, leading to an 80% decrease in cell viability .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiazole and pyrazole compounds exert their effects. It was noted that these compounds could activate caspases, leading to apoptosis in cancer cells. The study also demonstrated that the presence of specific functional groups within the structure enhanced their biological activity .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for preparing methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core. Subsequent steps include coupling the pyrazole carbonyl group with a thiazole-4-carboxylate intermediate. Hydrolysis and esterification are critical for introducing the methyl ester moiety. For example, similar compounds (e.g., pyrazole-4-carboxylic acid derivatives) are synthesized via cyclocondensation followed by basic hydrolysis . Advanced coupling reagents (e.g., DCC/DMAP) may enhance amide bond formation between the pyrazole and thiazole units .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters, N-H bending for amides).
- NMR : ¹H and ¹³C NMR resolve structural features (e.g., phenyl proton multiplicities, thiazole ring carbons).
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray crystallography : Provides definitive structural validation, as demonstrated for related thiazole-pyrazole hybrids .
Q. How can researchers assess the purity of this compound during synthesis?
Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. TLC (silica gel, ethyl acetate/hexane) offers rapid purity checks. Elemental analysis (C, H, N, S) ensures stoichiometric consistency, as shown in studies of analogous thiazole derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in aryloxy-pyrazole intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
- Temperature control : Gradual heating (70–90°C) prevents decomposition of thermally labile intermediates, such as acyl chlorides .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- Thiazole modifications : Replacement of the methyl ester with a carboxylic acid group improves solubility for in vitro assays but may reduce cellular uptake .
- Amide linkage : Rigidifying the amide bond (e.g., via sp² hybridization) can enhance target binding affinity, as observed in enzyme inhibition studies .
Q. How can computational methods predict the compound’s reactivity or stability?
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) to prioritize compounds for synthesis. For example, pyrazole-thiazole hybrids show strong binding to ATP-binding pockets in kinases .
- MD simulations : Assess conformational stability in aqueous environments to guide formulation studies .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) to validate reproducibility .
- Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .
- Target specificity profiling : Employ kinase/GPCR panels to rule off-target effects, as seen in studies of structurally related compounds .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug design : Convert the methyl ester to a phosphate salt for improved aqueous solubility, as demonstrated for thiazole carboxylates .
Q. What analytical workflows validate degradation products under storage conditions?
Q. How can synthetic byproducts be minimized during amide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
